molecular formula C10H13ClN2 B2834810 2-(2-Chlorophenyl)piperazine CAS No. 793614-34-3

2-(2-Chlorophenyl)piperazine

Cat. No.: B2834810
CAS No.: 793614-34-3
M. Wt: 196.68
InChI Key: JBRNEAZTLHDKBX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)piperazine is a chemical compound belonging to the piperazine class. It is characterized by a piperazine ring substituted with a 2-chlorophenyl group. This compound has garnered significant interest due to its diverse applications in scientific research and industry.

Mechanism of Action

Target of Action

The primary target of 2-(2-Chlorophenyl)piperazine is the 5-hydroxytryptamine receptor 2C (5-HT2C receptor) . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gq/G11 and mediates excitatory neurotransmission .

Mode of Action

This compound acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT2C receptor, activating it to produce a response .

Biochemical Pathways

Serotonin is a key neurotransmitter involved in a variety of physiological processes, including mood regulation, appetite, and sleep .

Pharmacokinetics

Like many other drugs, these properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the 5-HT2C receptor. As an agonist of this receptor, it can enhance serotonergic neurotransmission, which can lead to various physiological effects. The specific effects can vary widely depending on the context and the individual’s unique biochemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the individual’s health status, genetic factors, and even diet. For example, the presence of certain substances may affect the metabolism of this compound, potentially altering its efficacy or risk of side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)piperazine typically involves the reaction of 2-chloroaniline with piperazine. One common method is the condensation reaction between 2-chloroaniline and piperazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium on carbon.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride, solvents like tetrahydrofuran or ethanol.

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

Properties

IUPAC Name

2-(2-chlorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRNEAZTLHDKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793614-34-3
Record name 2-(2-chlorophenyl)piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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